molecular formula C28H45N9O8 B1339177 H-Arg-gly-tyr-ala-leu-gly-OH CAS No. 59587-24-5

H-Arg-gly-tyr-ala-leu-gly-OH

Cat. No. B1339177
CAS RN: 59587-24-5
M. Wt: 635.7 g/mol
InChI Key: RPAKYHDUWYQJQN-FIRPJDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Arg-gly-tyr-ala-leu-gly-OH” is a peptide that acts as a competitive and cAMP-dependent protein kinase inhibitor . This peptide is used for research purposes .


Synthesis Analysis

Peptide synthesis involves overcoming two main obstacles. The first is statistical in nature, as a mixture of equal molar amounts of two amino acids can generate multiple different dipeptides . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its bonds. The pattern of covalent bonds in a peptide or protein is called its primary structure . The amide groups are planar and configuration about the C−N bond is usually, but not always, trans .


Chemical Reactions Analysis

The chemical reactions involved in peptide synthesis require selective acylation of a free amine. This is accomplished by first deactivating all extraneous amine functions so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .


Physical And Chemical Properties Analysis

The peptide “H-Arg-gly-tyr-ala-leu-gly-OH” has a molecular weight of 635.71 . More detailed physical and chemical properties would require specific laboratory testing.

Safety And Hazards

The peptide is for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing skin thoroughly with water, flushing eyes immediately with large amounts of water, and seeking medical attention .

properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32)/t16-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKYHDUWYQJQN-FIRPJDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-gly-tyr-ala-leu-gly-OH

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